molecular formula C9H18O2Si B11942217 Cyclohexanone, 2-[(trimethylsilyl)oxy]- CAS No. 53638-19-0

Cyclohexanone, 2-[(trimethylsilyl)oxy]-

Cat. No.: B11942217
CAS No.: 53638-19-0
M. Wt: 186.32 g/mol
InChI Key: DAIJNECAXNWSMF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[(trimethylsilyl)oxy]- (CAS 74173-08-3) is a silylated derivative of cyclohexanone, where a trimethylsilyl (TMS) group is attached to the oxygen at the 2-position of the cyclohexanone ring. This compound is characterized by the molecular formula C₁₂H₂₄O₂Si (tert-butyl variant) or C₉H₁₈O₂Si (trimethyl variant) and is typically synthesized via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base. The TMS group serves as a protective moiety for hydroxyl or carbonyl functionalities, enhancing stability during synthetic procedures such as enolate alkylation or Diels-Alder reactions .

Properties

CAS No.

53638-19-0

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

2-trimethylsilyloxycyclohexan-1-one

InChI

InChI=1S/C9H18O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h9H,4-7H2,1-3H3

InChI Key

DAIJNECAXNWSMF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCCCC1=O

Origin of Product

United States

Preparation Methods

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Temperature0°C → 25°C
Yield80–85%

A scalable approach involves constructing the cyclohexanone skeleton via aldol condensation, followed by hydroxyl group introduction and silylation. Zhang et al. developed a low-cost route to a cyclohexanone derivative using NaOH-mediated aldol condensation between acetone and a phenolic aldehyde, achieving a 53% yield . For cyclohexanone, 2-[(trimethylsilyl)oxy]- :

  • Aldol Condensation :

    • React 2-hydroxybenzaldehyde with acetone in the presence of aqueous NaOH to form (E)-4-(2-hydroxyphenyl)but-3-en-2-one .

    • Side Product Mitigation : Excess acetone is removed via rotary evaporation, and the product is isolated by ether extraction .

  • Hydrogenation :

    • The α,β-unsaturated ketone is hydrogenated using Al–Ni alloy in aqueous KOH to yield cis- and trans-2-(2-hydroxyethyl)cyclohexan-1-ol .

  • Oxidation and Silylation :

    • The alcohol is oxidized to 2-hydroxycyclohexanone using NaClO/TEMPO/KBr .

    • Silylation with TMSCl as described in Section 1 completes the synthesis.

Critical Observations :

  • The Al–Ni alloy selectively reduces the aromatic ring and double bond without over-hydrogenating the ketone .

  • TEMPO-mediated oxidation ensures high chemoselectivity for the ketone .

Grignard Addition to Protected Cyclohexanones

Kondo et al. synthesized 4-methyl-4-trimethylsiloxy-1-cyclohexanone via Grignard addition to a protected cyclohexanone derivative . Adapting this for the 2-position:

  • Protection :

    • Protect 2-hydroxycyclohexanone as a tetrahydropyranyl (THP) ether using dihydropyran and p-toluenesulfonic acid .

  • Grignard Reaction :

    • Treat the THP-protected cyclohexanone with methylmagnesium iodide to introduce a methyl group adjacent to the ketone .

  • Deprotection and Silylation :

    • Remove the THP group with pyridinium p-toluenesulfonate (PPTS) in methanol .

    • Silylate the resulting alcohol with TMSCl .

Yield Optimization :

  • Grignard reactions typically achieve >70% yields, but steric hindrance at the 2-position may necessitate higher temperatures or prolonged reaction times .

Regioselective Enolate Trapping

Lithium diisopropylamide (LDA)-mediated enolate formation offers a pathway to introduce substituents at specific positions. For example, Kondo et al. generated a cyclohexanone enolate with LDA, which was methylated to yield a 4-methyl derivative . For the 2-position:

  • Enolate Formation :

    • Deprotonate cyclohexanone with LDA in tetrahydrofuran (THF) at −78°C .

  • Electrophilic Trapping :

    • Introduce a hydroxyl group via oxygenation (e.g., using MoOPH) or silyl chloride .

  • Silylation :

    • Directly trap the enolate with TMSCl to form the TMS ether .

Challenges :

  • Regioselective enolate formation at the 2-position is complicated by competing deprotonation at the 6-position.

Hydrogenation of Phenolic Precursors

Aryl ketones can be hydrogenated to cyclohexanones, offering an indirect route to hydroxylated derivatives. Zhang et al. hydrogenated a phenolic enone using Al–Ni alloy in aqueous KOH, yielding a cyclohexanol intermediate that was oxidized to the ketone . For cyclohexanone, 2-[(trimethylsilyl)oxy]- :

  • Substrate Synthesis :

    • Prepare 2-hydroxyphenylbutenone via aldol condensation .

  • Hydrogenation :

    • Reduce the aromatic ring and double bond with Al–Ni alloy .

  • Oxidation and Silylation :

    • Oxidize the alcohol to the ketone and silylate as described .

Advantages :

  • Al–Ni alloy is cost-effective and avoids noble metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl-protected ketones, while reduction can produce silyl-protected alcohols .

Scientific Research Applications

Cyclohexanone, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)oxy]- exerts its effects is primarily through the stabilization and protection of hydroxyl groups. The trimethylsilyl group is bulky and hydrophobic, which helps to shield the hydroxyl group from unwanted reactions. This allows for selective reactions to occur on other parts of the molecule, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cyclohexanone Derivatives with Silyl Groups
  • The bulkier TES group reduces electrophilicity at the carbonyl carbon compared to TMS, making it less reactive toward nucleophiles. It is primarily used as a precursor for cyclohexyne synthesis via elimination reactions . Key Difference: TES provides greater steric hindrance and hydrolytic stability than TMS, requiring harsher conditions (e.g., fluoride ions) for deprotection .
  • 2-(tert-Butyldimethylsilyloxy)cyclohexanone (CAS 74173-08-3): The tert-butyldimethylsilyl (TBS) group here is significantly bulkier than TMS. This bulkiness enhances thermal stability but complicates purification (higher molecular weight, lower volatility). TBS-protected derivatives are preferred in multi-step syntheses requiring prolonged acidic/basic conditions .
Cyclohexanone Derivatives with Aromatic Substituents
  • 2-[(2-Methoxyphenyl)methyl]cyclohexanone (CAS 2702-76-3): Substituted with a methoxybenzyl group, this compound exhibits increased electron density at the carbonyl due to resonance donation from the methoxy group. This reduces electrophilicity compared to the TMS-protected analog, altering its reactivity in nucleophilic additions .
  • Such properties make it relevant in medicinal chemistry for targeting biological receptors .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Cyclohexanone, 2-[(TMS)oxy]- C₉H₁₈O₂Si 186.33 Low melting point, volatile, hydrolytically sensitive
2-(Triethylsilyl)cyclohexenyl OTf C₁₃H₂₃F₃O₃SSi 368.46 High stability, used in cyclohexyne synthesis
2-(Methoxybenzyl)cyclohexanone C₁₄H₁₈O₂ 218.29 Crystalline solid, higher melting point

Stability and Handling

  • Hydrolytic Sensitivity: TMS-protected cyclohexanones are prone to hydrolysis in humid environments, necessitating anhydrous storage. In contrast, TBS analogs remain stable under ambient conditions for extended periods .
  • Thermal Stability :
    • TMS derivatives decompose at lower temperatures (~150°C) compared to TES or TBS variants (>200°C), limiting their use in high-temperature reactions .

Biological Activity

Cyclohexanone, 2-[(trimethylsilyl)oxy]- is a compound of significant interest in both synthetic organic chemistry and potential biological applications. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

Cyclohexanone, 2-[(trimethylsilyl)oxy]- is a silyl ether derived from cyclohexanone. The presence of the trimethylsilyl group enhances its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis. The compound's structure can be represented as follows:

C6H11OSi\text{C}_6\text{H}_{11}\text{OSi}

Toxicological Studies

Acute Toxicity : Studies have shown that cyclohexanone derivatives can exhibit varying levels of toxicity. For example, cyclohexanone oxime (a related compound) demonstrated significant toxicity in animal models, with observed effects such as weight loss and organ hypertrophy at high exposure levels (10,000 ppm) . While specific toxicity data for cyclohexanone, 2-[(trimethylsilyl)oxy]- is limited, the structural similarities suggest potential for similar toxicological profiles.

Chronic Exposure : Chronic exposure to cyclohexanone oxime resulted in hematological disorders and liver damage in rodent models . This raises concerns regarding long-term exposure to related compounds, including cyclohexanone derivatives.

Mutagenicity and Genotoxicity

Research indicates that cyclohexanone oxime is mutagenic in certain bacterial strains (e.g., Salmonella typhimurium) under specific conditions . Although direct studies on cyclohexanone, 2-[(trimethylsilyl)oxy]- are scarce, the mutagenic potential of structurally similar compounds highlights the need for further investigation into its genetic toxicity.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of various cyclohexanone derivatives on cancer cell lines. For instance:

  • Study on MCF-7 Cells : A study assessed the cytotoxic effects of extracts containing cyclohexanone derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds could induce apoptosis in a concentration-dependent manner, with IC50 values around 40 μg/ml after 72 hours of exposure .
  • Lung Cancer Cells : Similar antiproliferative effects were observed in lung cancer cells (NCI-H1299), suggesting that cyclohexanone derivatives may possess therapeutic potential against various cancer types .

The proposed mechanisms through which cyclohexanone derivatives exert their biological effects include:

  • Induction of Apoptosis : Cyclohexanone derivatives may trigger apoptotic pathways in cancer cells, leading to increased cell death. This was evidenced by flow cytometry analyses showing significant apoptosis in treated cells compared to controls .
  • Influence on Metabolic Pathways : Cyclohexanones can affect metabolic pathways involved in cell proliferation and survival. For example, they may alter signaling pathways related to oxidative stress and cellular metabolism .

Summary of Findings

Biological Activity Findings
Toxicity Significant toxicity observed in related compounds
Mutagenicity Mutagenic potential noted in certain bacterial strains
Antiproliferative Effects Induced apoptosis in cancer cell lines (IC50 ~40 μg/ml)
Mechanisms of Action Induction of apoptosis; alteration of metabolic pathways

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsTimeYield
SilylationTMSCl, Et₃N, DCM, 0°C → RT6–8 h75–85%

Basic: Which spectroscopic techniques are most effective for characterizing Cyclohexanone, 2-[(trimethylsilyl)oxy]-?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming silyl group incorporation (e.g., trimethylsilyl protons at δ 0.1–0.3 ppm) and cyclohexanone backbone integrity.
  • IR Spectroscopy : Detect the carbonyl stretch (~1710 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
    Note : Ensure samples are thoroughly dried to avoid hydrolysis of the silyl ether during analysis .

Advanced: How can kinetic studies elucidate reaction mechanisms involving this compound?

Methodological Answer:
Kinetic studies under varying conditions (temperature, solvent polarity, catalyst loading) reveal mechanistic details:

  • Rate determination : Use pseudo-first-order kinetics in excess nucleophile to isolate rate constants.
  • Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish between associative or dissociative pathways.
  • Isotopic labeling : ¹⁸O labeling of the silyloxy group can track oxygen transfer in hydrolysis or substitution reactions .

Example Data Interpretation:
A higher activation energy (ΔH‡) in polar solvents may suggest a transition state with charge separation, indicative of an SN1-like mechanism.

Advanced: How can researchers resolve contradictions in reported reaction yields for silylated cyclohexanone derivatives?

Methodological Answer:
Discrepancies often arise from subtle experimental variables:

  • Moisture control : Trace water hydrolyzes silyl ethers; use rigorous drying techniques (e.g., molecular sieves, inert atmosphere).
  • Catalyst purity : Impurities in bases (e.g., Et₃N) can inhibit silylation; redistill reagents before use.
  • Workup optimization : Quench reactions with aqueous NH₄Cl instead of water to minimize hydrolysis during extraction .

Q. Table 2: Troubleshooting Yield Variations

VariableImpactMitigation Strategy
MoistureHydrolysis → lower yieldsUse Schlenk line techniques
Catalyst loadingExcess base → side reactionsTitrate base to stoichiometric equivalence

Advanced: What computational methods predict the reactivity of Cyclohexanone, 2-[(trimethylsilyl)oxy]- in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at carbonyl vs. silyl ether).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar solvents stabilize zwitterionic intermediates.
  • NBO Analysis : Identify hyperconjugative interactions (e.g., σ→π* in the carbonyl group) that influence reactivity .

Case Study : DFT calculations for a Diels-Alder reaction predict enhanced dienophile activity due to electron-withdrawing silyloxy groups, aligning with experimental rate enhancements .

Advanced: How does the steric bulk of the trimethylsilyl group influence stereochemical outcomes in asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries : The TMS group’s steric hindrance can bias facial selectivity in cycloadditions or Michael additions.
  • Enantiomeric excess (ee) : Compare ee values using chiral HPLC or Mosher ester analysis under varying silylation conditions.
  • X-ray crystallography : Resolve crystal structures to confirm spatial orientation of the silyl group in intermediates .

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